Home > Products > Screening Compounds P58603 > 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine - 67203-48-9

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine

Catalog Number: EVT-2719689
CAS Number: 67203-48-9
Molecular Formula: C9H12N2
Molecular Weight: 148.209
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine is a bicyclic compound that features both azepine and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as a ligand for various receptors, including dopamine receptors. It is classified under heterocyclic compounds containing nitrogen atoms, specifically those with fused ring systems.

Source

The compound is derived from the structural modifications of known azepane and pyridine derivatives. Its synthesis and biological activity have been explored in recent studies, highlighting its role as a novel scaffold for drug development targeting specific receptors such as the chemokine CC receptor subtype 2 (CCR2) and dopamine D3 receptors .

Classification

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine is classified as:

  • Heterocyclic compound: Contains nitrogen atoms in its ring structure.
  • Pharmacophore: A molecular framework that enables interaction with biological targets, particularly in drug design.
Synthesis Analysis

Methods

The synthesis of 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine can be accomplished through various methods. One common approach involves the reduction of precursors such as 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepine-6-one using lithium aluminum hydride in tetrahydrofuran. This reaction typically requires reflux conditions for several hours to achieve optimal yields.

Technical Details

A representative synthesis route includes:

  1. Starting Material: 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepine-6-one (1.56 g).
  2. Reagent: Lithium aluminum hydride (3.31 g).
  3. Solvent: Tetrahydrofuran (40 mL).
  4. Conditions: Reflux for 4 hours.
  5. Yield: Approximately 70.9% after purification steps including filtration and extraction with diethyl ether .
Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C₁₁H₁₄N₂
  • Molecular Weight: 174.24 g/mol
  • IUPAC Name: 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine
Chemical Reactions Analysis

Reactions

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine can participate in various chemical reactions typical of nitrogen-containing heterocycles. These reactions may include:

  • Nucleophilic substitutions: Modifications at the nitrogen or carbon centers.
  • Reductive amination: Formation of amines by reacting with carbonyl compounds.

Technical Details

The compound has been shown to undergo transformations that enhance its pharmacological profile by introducing various substituents that improve receptor binding affinity and selectivity .

Mechanism of Action

Process

The mechanism of action for 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine involves its interaction with specific receptors in the body:

  • As a dopamine D3 receptor ligand, it may act as an antagonist or partial agonist depending on the substituents present on the azepine ring.
  • The binding affinity and selectivity can lead to modulation of dopaminergic signaling pathways associated with conditions like schizophrenia and addiction.

Data

Pharmacological studies indicate that modifications to the core structure can significantly affect the compound's potency and selectivity towards dopamine receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo electrophilic aromatic substitutions due to the presence of electron-rich nitrogen atoms.
Applications

Scientific Uses

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine has several promising applications in scientific research:

  1. Drug Development: As a scaffold for designing new drugs targeting dopamine receptors and CCR2 antagonists.
  2. Pharmacological Studies: Used in evaluating the effects on neurological disorders and inflammatory diseases.
  3. Cannabinoid Research: Investigated for its potential role as a cannabinoid receptor modulator .
Synthesis Methodologies and Optimization Strategies for 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine

Cyclization Approaches for Core Scaffold Construction

The construction of the bicyclic 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine scaffold relies predominantly on intramolecular cyclization strategies. A widely implemented method involves the acid-catalyzed cyclodehydration of N-protected 4-(2-aminoethyl)nicotinamide precursors, yielding the azepine ring under mild conditions (25–60°C) with moderate to high efficiency (45–72%) [2] [8]. Alternative routes employ N-Boc-protected 5-formyl-1H-pyrazol-4-amine reacting with 1,3-cyclohexanedione, followed by toluene reflux to induce cyclization (55% yield). For industrial scalability, Rh(III)-catalyzed C–H activation/cycloaddition offers superior atom economy (68% yield) and reduced byproduct formation, though catalyst recovery requires further optimization [5].

Table 1: Cyclization Strategies for Core Assembly

MethodConditionsYield (%)Limitations
Acid-catalyzed dehydrationH₂SO₄, 25–60°C45–55Moderate regioselectivity
Keto-amide cyclizationToluene reflux, pyrrolidine/AcOH55Side-product formation
Rh(III)-catalyzed[Cp*RhCl₂]₂, AgSbF₆, 80°C68Catalyst cost
HBr bromination/cyclizationHBr, CH₃SO₃H, 25°C72*Limited to brominated derivatives

Rh(III)-Catalyzed C–H Activation/Annulation Techniques

Rhodium(III) catalysis enables regioselective C–H functionalization for installing substituents critical to biological activity. The [CpRhCl₂]₂/AgSbF₆ system activates C(sp²)–H bonds in the pyridine ring, allowing annulation with sulfoxonium ylides or allyl bromides. Key studies demonstrate that salicylaldehydes undergo [4+2] annulation with sulfoxonium ylides at 80°C to furnish chromone-fused derivatives (63–89% yield) [7] [9]. For C3-allylation, benzamides react with allyl bromide via a proposed 1,4-rhodium migration mechanism, where β-hydride elimination is rate-determining (ΔG‡ = 22.3 kcal/mol). Acetic acid acts as a crucial cocatalyst, lowering the transition-state energy for C–H metalation by 4.7 kcal/mol. Electron-donating substituents (ortho-methyl) accelerate this step, while *ortho-fluoro groups inhibit it [9].

Reductive Amination and Functional Group Interconversions

Functionalization of the azepine nitrogen exploits reductive amination to introduce pharmacologically relevant alkyl/aryl groups. Sodium cyanoborohydride (NaBH₃CN) mediates the reduction of iminium intermediates formed in situ from aldehydes and the secondary amine of the azepine core. This method achieves >90% conversion for N-benzylation using 4-substituted benzaldehydes [1] [6]. Bromine at the C2 position (introduced via HBr treatment) serves as a versatile handle for Suzuki–Miyaura cross-coupling, enabling aryl, vinyl, or alkyl group installation. Additionally, amidation of the pyridine nitrogen using acetic anhydride provides electron-withdrawing groups that modulate ring electronics, enhancing downstream nucleophilic substitution [6] [8].

Retrosynthetic Analysis of Novel Bicyclic Azepine Derivatives

Retrosynthetic disconnection of the pyridoazepine scaffold identifies two strategic bonds:

  • The C–N bond of the azepine ring, suggesting cyclohexanone oximes or ene-type precursors as starting materials [1].
  • The C–C bond bridging the pyridine and azepine rings, pointing to 2-aminonicotines or pyrido[2,3-b]azepines as advanced intermediates [4].

Computer-assisted synthesis planning (CASP) with AiZynthfinder predicts feasible routes for 50% of novel GDB-4c-enumerated scaffolds, prioritizing commercial precursors like N-Boc-1,3-cyclohexanedione. Scaffold hopping from 3,4-dihydro-2,6-naphthyridin-1(2H)-one to pyrido[4,3-c]azepin-5-ones exemplifies this approach, where ring expansion from six- to seven-membered lactams improved CCR2 antagonism (IC₅₀ = 61 nM) [4] [8].

Stereochemical Control in Fused-Ring System Synthesis

The conformational flexibility of the azepine ring necessitates strategic stereocontrol for drug design. Cis-fused derivatives predominate in thermodynamically stable boat-chair conformations, while trans-isomers require chiral auxiliaries or enzymatic resolution. Kinetic resolution using lipase B from Candida antarctica achieves enantiomeric excess (ee) >98% for trans-N-benzyl analogs [5]. Conformational analysis via X-ray crystallography reveals that N-benzylation enforces a pseudo-axial orientation, optimizing dopamine D3 receptor binding (Kᵢ = 3–6 nM). Substituents at C2 (e.g., bromine) further restrict ring puckering, enhancing D3/D2 selectivity by 100-fold [5] [10].

Table 2: Impact of Stereochemistry on Receptor Binding

DerivativeConfigurationD3 Kᵢ (nM)D2 Kᵢ (nM)Selectivity (D3/D2)
2-Bromocis4.2420100
3-Chlorotrans6.838056
N-Benzyl (unsub.)cis12.495077

Torsional analysis of Cambridge Structural Database (CSD) entries confirms that seven-membered rings adopt low-energy twist-boat conformations, enabling optimal vector alignment for target engagement in kinase inhibitors (e.g., molibresib) and epigenetic modulators [10].

Properties

CAS Number

67203-48-9

Product Name

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine

Molecular Formula

C9H12N2

Molecular Weight

148.209

InChI

InChI=1S/C9H12N2/c1-2-6-10-9-5-3-7-11-8(9)4-1/h3,5,7,10H,1-2,4,6H2

InChI Key

ILVDDECKGYUWPI-UHFFFAOYSA-N

SMILES

C1CCNC2=C(C1)N=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.